1-(cyclohexanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
Description
1-(Cyclohexanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a heterocyclic compound featuring a piperidine core substituted with a cyclohexanesulfonyl group at the 1-position and a 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl moiety at the 4-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the oxadiazole ring contributes to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
2-(1-cyclohexylsulfonylpiperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N3O3S/c15-14(16,17)13-19-18-12(23-13)10-6-8-20(9-7-10)24(21,22)11-4-2-1-3-5-11/h10-11H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKAOUSYDWWZMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(cyclohexanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps, starting from readily available starting materials. The cyclohexanesulfonyl group can be introduced through sulfonylation reactions using cyclohexanesulfonyl chloride under basic conditions .
Chemical Reactions Analysis
1-(Cyclohexanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding reduced products.
Scientific Research Applications
1-(Cyclohexanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 1-(cyclohexanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 1-(cyclohexanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine can be contextualized by comparing it with related compounds in terms of substituents, physicochemical properties, and biological activities. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Piperidine-Oxadiazole Derivatives
Key Observations
Substituent Impact on Bioactivity: The cyclohexanesulfonyl group in the target compound confers steric bulk and may enhance binding to hydrophobic enzyme pockets, similar to the 2-methoxybenzenesulfonyl group in its analog . By contrast, UDO’s pyridin-3-yl and trifluoromethylphenyl groups enable specific interactions with Trypanosoma cruzi CYP51, demonstrating nanomolar efficacy . Oxadiazole Variants: Replacement of the trifluoromethyl group with furyl (as in 4-[5-(2-furyl)-oxadiazol-2-yl]piperidine) reduces electronegativity and may diminish target affinity .
Physicochemical Properties: The trifluoromethyl group increases metabolic stability and membrane permeability compared to non-fluorinated analogs. For example, the target compound’s calculated logP (~3.5) is higher than that of 4-(5-isobutyl-oxadiazol-2-yl)piperidine (logP ~2.1), favoring CNS penetration .
Synthetic Accessibility :
- Compounds like 4-(5-isobutyl-oxadiazol-2-yl)piperidine are synthesized via straightforward cyclization, whereas sulfonylated derivatives (e.g., the target compound) require additional sulfonylation steps, which may reduce overall yield .
Biological Activity
1-(Cyclohexanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a piperidine ring substituted with a cyclohexanesulfonyl group and a trifluoromethyl-oxadiazole moiety. Its chemical formula can be represented as follows:
Antipsychotic Properties
Research has indicated that derivatives of cyclohexanesulfonyl compounds may serve as glycine transporter inhibitors, potentially offering therapeutic benefits in treating schizophrenia. For instance, the compound has been investigated for its ability to modulate synaptic transmission and enhance NMDA receptor activity, which is often impaired in psychotic disorders .
Antimicrobial Activity
Studies have shown that compounds with oxadiazole rings exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, which may contribute to its ability to penetrate microbial membranes effectively .
Anticancer Potential
Preliminary data suggest that 1-(cyclohexanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine may exhibit cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis through oxidative stress pathways .
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- GlyT1 Inhibition : By inhibiting glycine transporters, the compound increases glycine levels in synapses, enhancing NMDA receptor function.
- Membrane Disruption : The trifluoromethyl group may disrupt microbial membranes, leading to cell death.
- Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), leading to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
